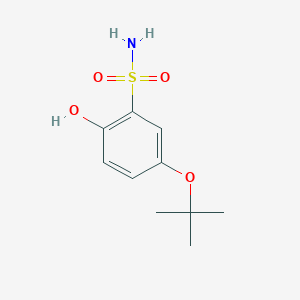
5-Tert-butoxy-2-hydroxybenzenesulfonamide
Description
5-Tert-butoxy-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C10H15NO4S and a molecular weight of 245.30 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Properties
Molecular Formula |
C10H15NO4S |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
2-hydroxy-5-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-10(2,3)15-7-4-5-8(12)9(6-7)16(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14) |
InChI Key |
MSVPKJZLCFICDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Tert-butoxy-2-hydroxybenzenesulfonamide typically involves the reaction of tert-butyl alcohol with 2-hydroxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Tert-butoxy-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Tert-butoxy-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-2-hydroxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. It binds to the active site of enzymes, inhibiting their activity by forming coordination bonds with metal ions or through hydrogen bonding and hydrophobic interactions . This inhibition can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar compounds to 5-Tert-butoxy-2-hydroxybenzenesulfonamide include other sulfonamides and hydroxybenzenesulfonamides. this compound is unique due to its tert-butoxy group, which imparts distinct chemical properties and reactivity. Other similar compounds include:
- 2-Hydroxybenzenesulfonamide
- 5-Tert-butyl-2-hydroxybenzenesulfonamide
- 5-Methoxy-2-hydroxybenzenesulfonamide
These compounds share some structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


